Enhanced Microtubule Disassembly Inhibition vs. Paclitaxel (Taxol) in Mammalian and *Physarum* Models
In a direct head-to-head, cell-free comparative study, 7-xylosyltaxol (Compound B) demonstrated superior potency in inhibiting microtubule disassembly compared to paclitaxel (Taxol). For mammalian brain microtubules, the ID50 for 7-xylosyltaxol was 0.2 µM, while paclitaxel required a higher concentration of 0.5 µM to achieve the same effect [1]. This trend was consistent in *Physarum* amoebal microtubules, where 7-xylosyltaxol exhibited an ID50 of 0.4 µM versus paclitaxel's 0.9 µM [1].
| Evidence Dimension | ID50 for Inhibition of Microtubule Disassembly (µM) |
|---|---|
| Target Compound Data | Mammalian: 0.2 µM; Physarum: 0.4 µM |
| Comparator Or Baseline | Paclitaxel (Taxol): Mammalian: 0.5 µM; Physarum: 0.9 µM |
| Quantified Difference | 2.5-fold more potent in mammalian; 2.25-fold more potent in Physarum |
| Conditions | Cell-free assay using microtubules purified from pig brain and *Physarum* amoebae; disassembly assessed at 4°C or in presence of calcium. |
Why This Matters
This direct quantitative comparison provides a clear rationale for selecting 7-xylosyltaxol over paclitaxel in *in vitro* studies focused on understanding the molecular determinants of microtubule binding and stabilization, particularly when investigating evolutionary conservation of the taxane binding site.
- [1] Lataste, H., Senilh, V., Wright, M., Guénard, D., & Potier, P. (1984). Relationships between the structures of taxol and baccatine III derivatives and their in vitro action on the disassembly of mammalian brain and Physarum amoebal microtubules. *Proceedings of the National Academy of Sciences*, 81(13), 4090-4094. View Source
